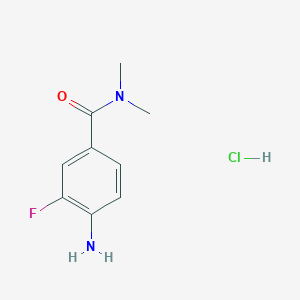

4-Amino-3-fluoro-N,N-dimethylbenzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-3-fluoro-N,N-dimethylbenzamide hydrochloride is a chemical compound with the molecular formula C9H12ClFN2O. It is a derivative of benzamide, characterized by the presence of an amino group, a fluoro substituent, and a dimethylamino group on the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-fluoro-N,N-dimethylbenzamide hydrochloride typically involves the following steps:

Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce a nitro group at the para position relative to the amino group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Acylation: The resulting 4-amino-3-fluoroaniline is acylated with N,N-dimethylformamide (DMF) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivative.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pressures, and the use of efficient catalysts.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the fluoro substituent to a hydrogen atom, resulting in the formation of 4-amino-N,N-dimethylbenzamide.

Substitution: The fluoro substituent can be replaced by other nucleophiles through substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: 4-amino-N,N-dimethylbenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Potential Applications and Related Information

- As a Chemical Intermediate or Building Block:

- The presence of "4-Amino-3-fluoro-N,N-dimethylbenzamide" in patent documents suggests its potential use as a chemical building block in the synthesis of more complex molecules .

- For instance, it appears in the structure of kinase inhibitors, specifically within the context of Provirus Integration of Maloney Kinase (PIM kinase) inhibition, which is associated with tumorigenesis .

- The related compound "N-cyclo-hexyl benzothinzole-S-sulfenamide" is used as a rubber vulcanization accelerator, suggesting a possible role for benzamides in industrial applications .

- Pharmaceutical Research & Development:

- "N-(2-aminoethyl)-N-phenyl benzamides" have been identified as starting points for medicinal chemistry, specifically in the development of antiparasitic agents against Trypanosoma brucei . This highlights the broader class of benzamides as relevant in pharmaceutical research.

- "4-Amino-3-fluoro-N,N-dimethylbenzamide" is related to other benzamides that have shown therapeutic effects .

- Catalysis:

- N,N-dimethyl benzamide was found to be a poor catalyst in reactions when compared to the imidazole catalysts .

Known Chemical Properties

- The carbonyl group of N-Me catalyst 3 in DCM initially appeared at 1635 cm−1 and after the addition of one equivalent of HSiCl3, a new signal immediately appeared at 1668 cm−1 .

Safety and Handling

Mecanismo De Acción

The mechanism of action of 4-Amino-3-fluoro-N,N-dimethylbenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The fluoro and dimethylamino groups play a crucial role in enhancing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

4-Amino-3-fluorobenzamide: Lacks the dimethylamino group, resulting in different chemical properties and biological activities.

4-Amino-N,N-dimethylbenzamide: Lacks the fluoro substituent, affecting its reactivity and applications.

3-Fluoro-N,N-dimethylbenzamide: Lacks the amino group, leading to variations in its chemical behavior and uses.

Uniqueness: 4-Amino-3-fluoro-N,N-dimethylbenzamide hydrochloride is unique due to the presence of both the fluoro and dimethylamino groups, which confer distinct chemical and biological properties

Actividad Biológica

4-Amino-3-fluoro-N,N-dimethylbenzamide hydrochloride is a chemical compound with the molecular formula C9H12ClFN2O. This compound is notable for its structural features, which include an amino group, a fluoro substituent, and a dimethylamino group attached to a benzene ring. Its unique properties make it a subject of interest in various scientific fields, particularly in medicinal chemistry and biochemistry.

The biological activity of this compound primarily revolves around its ability to interact with specific enzymes and receptors. The compound acts as an enzyme inhibitor , binding to active sites or allosteric sites of target proteins, which modulates various biochemical pathways. The presence of the fluoro and dimethylamino groups enhances its binding affinity, making it effective in inhibiting enzyme activity.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit several key enzymes involved in metabolic pathways:

- Dihydrofolate Reductase (DHFR) : Studies have shown that similar benzamide derivatives can significantly reduce DHFR activity, leading to potential applications in cancer therapy .

- NADK Inhibition : It has been suggested that compounds like 4-Amino-3-fluoro-N,N-dimethylbenzamide may inhibit nicotinamide adenine dinucleotide kinase (NADK), which is crucial for cellular energy metabolism .

Anticancer Properties

The compound is being investigated for its anticancer properties , particularly in the context of targeted therapies. Preliminary studies indicate that it may enhance the effectiveness of existing cancer treatments by acting synergistically with other drugs .

Case Study: Combination Therapy

A recent study explored the use of this compound in combination with olaparib, an established anticancer drug. The results suggested improved therapeutic outcomes in preclinical models, indicating its potential role in combinatorial cancer therapy .

Pharmacological Profile

The pharmacological profile of this compound reveals several important characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 202.66 g/mol |

| Solubility | Soluble in DMSO |

| pKa | Approximately 9.0 |

| LogP | 2.5 |

These properties suggest favorable conditions for drug formulation and bioavailability.

Toxicity and Safety

Toxicological assessments are critical for understanding the safety profile of new compounds. Early studies indicate that this compound exhibits low toxicity levels in vitro, but further investigations are necessary to establish its safety in vivo .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds can be made:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Amino-N,N-dimethylbenzamide | Lacks fluoro group | Lower enzyme inhibition potency |

| 4-Amino-3-fluorobenzamide | Lacks dimethylamino group | Different interaction profile |

| 3-Fluoro-N,N-dimethylbenzamide | Lacks amino group | Reduced reactivity |

The presence of both the fluoro and dimethylamino groups in this compound contributes to its distinct biological activities compared to these related compounds.

Propiedades

IUPAC Name |

4-amino-3-fluoro-N,N-dimethylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O.ClH/c1-12(2)9(13)6-3-4-8(11)7(10)5-6;/h3-5H,11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHFMIQACKZEMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=C(C=C1)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.